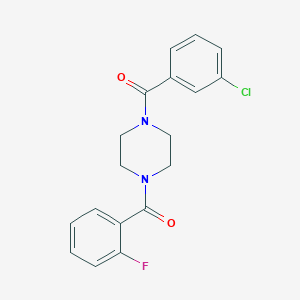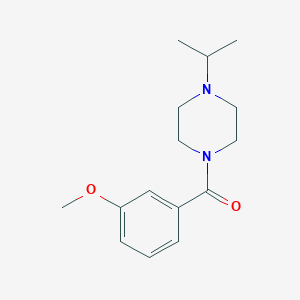![molecular formula C16H19NO3S B249122 2,6-Dimethoxy-4-{[3-(methylsulfanyl)anilino]methyl}phenol](/img/structure/B249122.png)
2,6-Dimethoxy-4-{[3-(methylsulfanyl)anilino]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethoxy-4-{[3-(methylsulfanyl)anilino]methyl}phenol, also known as DMAMCL, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a phenol derivative that has been synthesized using various methods and has shown promising results in numerous studies.
Mechanism of Action
The mechanism of action of 2,6-Dimethoxy-4-{[3-(methylsulfanyl)anilino]methyl}phenol is not fully understood, but it is believed to inhibit the activity of certain enzymes and proteins, leading to cell death. It has been shown to inhibit the activity of topoisomerase I and II, which are enzymes involved in DNA replication and repair. It has also been shown to inhibit the activity of protein kinase C, which plays a role in cell signaling and proliferation.
Biochemical and Physiological Effects:
2,6-Dimethoxy-4-{[3-(methylsulfanyl)anilino]methyl}phenol has been shown to have various biochemical and physiological effects, including anti-tumor activity, anti-inflammatory activity, and anti-oxidant activity. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of cancer cells. In addition, 2,6-Dimethoxy-4-{[3-(methylsulfanyl)anilino]methyl}phenol has been shown to have neuroprotective effects and can protect against oxidative stress-induced cell death.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2,6-Dimethoxy-4-{[3-(methylsulfanyl)anilino]methyl}phenol is its unique chemical structure, which makes it a useful scaffold for the development of new drugs and materials. It also has promising anti-tumor activity and has been shown to inhibit the activity of certain enzymes and proteins. However, one of the limitations of 2,6-Dimethoxy-4-{[3-(methylsulfanyl)anilino]methyl}phenol is its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are numerous future directions for the study of 2,6-Dimethoxy-4-{[3-(methylsulfanyl)anilino]methyl}phenol, including further investigation of its mechanism of action, development of new drugs and materials based on its chemical structure, and exploration of its potential applications in various fields. One potential future direction is the development of 2,6-Dimethoxy-4-{[3-(methylsulfanyl)anilino]methyl}phenol-based photodynamic therapy for cancer treatment. Another potential future direction is the use of 2,6-Dimethoxy-4-{[3-(methylsulfanyl)anilino]methyl}phenol as a building block for the synthesis of new materials with potential applications in electronics and optoelectronics.
In conclusion, 2,6-Dimethoxy-4-{[3-(methylsulfanyl)anilino]methyl}phenol is a chemical compound that has shown promising results in numerous scientific studies. It has potential applications in various fields, including cancer research, drug discovery, and material science. Further research is needed to fully understand its mechanism of action and explore its potential applications.
Synthesis Methods
2,6-Dimethoxy-4-{[3-(methylsulfanyl)anilino]methyl}phenol can be synthesized using various methods, including the reaction of 2,6-dimethoxyphenol with 3-(methylthio)aniline in the presence of a base and a coupling agent. Another method involves the reaction of 2,6-dimethoxyphenol with 3-chloroaniline in the presence of a base and a palladium catalyst. The resulting product is then treated with sodium methoxide and methyl iodide to obtain 2,6-Dimethoxy-4-{[3-(methylsulfanyl)anilino]methyl}phenol.
Scientific Research Applications
2,6-Dimethoxy-4-{[3-(methylsulfanyl)anilino]methyl}phenol has been extensively studied for its potential applications in various fields, including cancer research, drug discovery, and material science. In cancer research, 2,6-Dimethoxy-4-{[3-(methylsulfanyl)anilino]methyl}phenol has shown promising results as an anti-tumor agent by inhibiting the growth of cancer cells and inducing apoptosis. It has also been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment. In drug discovery, 2,6-Dimethoxy-4-{[3-(methylsulfanyl)anilino]methyl}phenol has been used as a scaffold for the development of new drugs due to its unique chemical structure. In material science, 2,6-Dimethoxy-4-{[3-(methylsulfanyl)anilino]methyl}phenol has been used as a building block for the synthesis of new materials with potential applications in electronics and optoelectronics.
properties
Product Name |
2,6-Dimethoxy-4-{[3-(methylsulfanyl)anilino]methyl}phenol |
|---|---|
Molecular Formula |
C16H19NO3S |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
2,6-dimethoxy-4-[(3-methylsulfanylanilino)methyl]phenol |
InChI |
InChI=1S/C16H19NO3S/c1-19-14-7-11(8-15(20-2)16(14)18)10-17-12-5-4-6-13(9-12)21-3/h4-9,17-18H,10H2,1-3H3 |
InChI Key |
GTLPTWZRVXPARA-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1O)OC)CNC2=CC(=CC=C2)SC |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CNC2=CC(=CC=C2)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(4-fluorobenzoyl)piperidine](/img/structure/B249041.png)
![N-methyl-2-(2-naphthyloxy)-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B249043.png)
![3-{[4-(4-methoxybenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B249045.png)


![1-[1-(2-Chlorobenzoyl)-4-piperidinyl]azepane](/img/structure/B249051.png)
![1-[1-(2-Chlorobenzoyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B249052.png)
![1-[1-(2-Methoxybenzyl)-4-piperidinyl]-4-methylpiperazine](/img/structure/B249055.png)


![3-Methyl-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]butan-1-one](/img/structure/B249063.png)
![1-[1-(2-Fluorobenzoyl)-4-piperidinyl]azepane](/img/structure/B249064.png)
![1-{[1-(3-Fluorobenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B249067.png)